4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide, also known as ETB, is a novel compound that has been synthesized and extensively studied in recent years. This compound has shown great potential in the field of scientific research, particularly in the areas of cancer treatment and drug discovery. In
Mechanism of Action
The mechanism of action of 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of DNA, making it a promising target for cancer therapy. By inhibiting DHFR, this compound can prevent the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have antibacterial and antifungal properties. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide. One area of research is the development of new cancer therapies based on the compound. Additionally, there is potential for the development of new antibiotics and anti-inflammatory drugs based on this compound. Further research is also needed to fully understand the mechanism of action of the compound and to optimize its effectiveness in lab experiments.
Synthesis Methods
The synthesis of 4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide involves a multi-step process that begins with the reaction of 4-bromo-1-nitrobenzene with sodium ethoxide to form 4-ethoxyphenyl nitrobenzene. This compound is then reduced to 4-ethoxyaniline, which is then reacted with ethyl chloroformate to form 4-ethoxyphenyl carbamate. The final step involves the reaction of 4-ethoxyphenyl carbamate with thiosemicarbazide and sodium azide to form this compound.
Scientific Research Applications
4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide has been extensively studied for its potential use in cancer treatment and drug discovery. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-2-27-15-9-5-13(6-10-15)20-16(25)11-28-18-21-22-23-24(18)14-7-3-12(4-8-14)17(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADOGFQWKVGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.